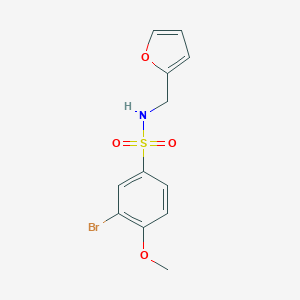![molecular formula C22H23ClF3N3O5S B299317 Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate](/img/structure/B299317.png)
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTAP is a piperazine derivative that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate acts as a selective antagonist for the kappa opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate binds to the kappa opioid receptor and prevents the activation of downstream signaling pathways, resulting in the inhibition of the receptor's physiological effects.
Biochemical and Physiological Effects
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of pain, stress, and addiction-related behaviors. Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has also been shown to have antitumor activity, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has several advantages for laboratory experiments, including its selectivity for the kappa opioid receptor, its ability to inhibit pain, stress, and addiction-related behaviors, and its potential use as a chemotherapeutic agent. However, Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
将来の方向性
For research on Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate include the investigation of its potential use as a therapeutic agent for various diseases, including pain, stress, addiction, and cancer. Further research is also needed to determine the safety and efficacy of Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate in humans and to develop more efficient synthesis methods for Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate. Additionally, the development of new Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate derivatives with improved selectivity and efficacy for the kappa opioid receptor could lead to the development of more effective therapeutic agents.
合成法
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been synthesized by various methods, including the reaction of 4-chloro-3-(trifluoromethyl)aniline with phenylsulfonyl chloride to produce 4-chloro-3-(trifluoromethyl)anilinophenylsulfone, which is then reacted with ethyl 4-aminopiperazine-1-carboxylate to produce Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate. Another synthesis method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with ethyl 4-(2-aminoethyl)piperazine-1-carboxylate to produce 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]methyl}-1-piperazineethanol, which is then converted to Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate.
科学的研究の応用
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and oncology. In neuroscience, Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been used as a selective antagonist for the kappa opioid receptor, which is involved in pain regulation, stress response, and addiction. Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has also been studied for its potential use in pharmacology as a tool to investigate the role of kappa opioid receptors in various physiological and pathological conditions. In oncology, Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate has been studied for its potential use as a chemotherapeutic agent due to its ability to inhibit the growth of cancer cells.
特性
製品名 |
Ethyl 4-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}-1-piperazinecarboxylate |
|---|---|
分子式 |
C22H23ClF3N3O5S |
分子量 |
533.9 g/mol |
IUPAC名 |
ethyl 4-[2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H23ClF3N3O5S/c1-2-34-21(31)28-12-10-27(11-13-28)20(30)15-29(35(32,33)17-6-4-3-5-7-17)16-8-9-19(23)18(14-16)22(24,25)26/h3-9,14H,2,10-13,15H2,1H3 |
InChIキー |
WTAUZFIVQZNMRB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![1-[4-(1-adamantyl)phenyl]-5-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B299251.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B299253.png)
![(5E)-1-(4-chlorophenyl)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299254.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)